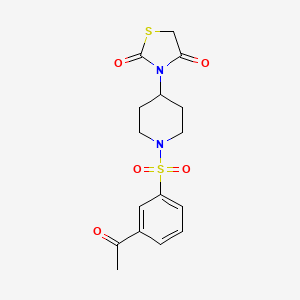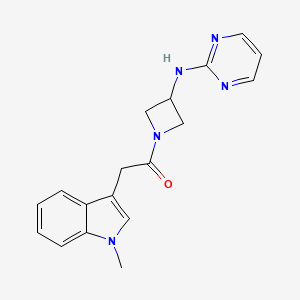
N-(4-Cyanophenyl)-3-ethenylsulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanophenyl)-3-ethenylsulfonylpropanamide, commonly known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CES is an organic compound that belongs to the family of sulfonamides and is widely used in medicinal chemistry, pharmacology, and other related fields.
Wirkmechanismus
The mechanism of action of CES is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. CES has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. CES has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. CES has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the extracellular environment.
Vorteile Und Einschränkungen Für Laborexperimente
CES has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in medicinal chemistry and pharmacology. However, there are also some limitations to its use. CES has low solubility in water, which can make it difficult to use in some experiments. It can also be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on CES. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, further research is needed to investigate the toxicity of CES and its potential side effects. Overall, CES is a promising compound that has the potential to be used in various applications in the future.
Synthesemethoden
The synthesis of CES involves the reaction of 4-cyanobenzene sulfonamide with acrolein in the presence of a base. The reaction proceeds through a Michael addition mechanism to form the desired product. The yield of the reaction is around 70%, and the product can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CES has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. CES has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CES has been shown to have antiviral activity against Herpes Simplex Virus type 1 and 2.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-18(16,17)8-7-12(15)14-11-5-3-10(9-13)4-6-11/h2-6H,1,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDHXKLKQPUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)

![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)
